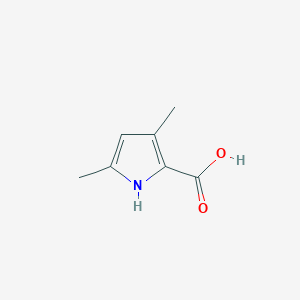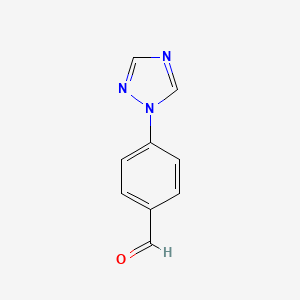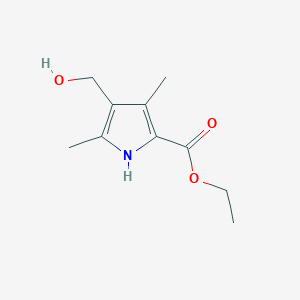
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Overview
Description
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, also known as EPTC, is an organic compound with the chemical formula C10H9N2O2S. It is a colorless liquid with a melting point of 36-37 °C and a boiling point of 253 °C. EPTC is an important chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in various chemical reactions.
Scientific Research Applications
Potential Antineoplastic Agent Synthesis
1,2,3-Thiadiazole derivatives, including Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have been synthesized and explored for potential antineoplastic (anti-cancer) activities. The synthesis of these compounds involves various chemical reactions and conversions, leading to different derivatives with potential medicinal applications (Looker & Wilson, 1965).
Auxin Activities and Plant Growth Regulation
Research on derivatives of 1,2,3-thiadiazole, including this compound, has shown that these compounds exhibit auxin activities. Although their effectiveness as plant growth regulators is not very high, some derivatives demonstrate notable activity in this area (Yue et al., 2010).
Chemical Reactions and Synthesis
Studies on the chemical reactions involving Ethyl 1,2,3-thiadiazole-4-carboxylate, closely related to this compound, have revealed interesting findings. For instance, an unusual reduction involving ring enlargement with sulfur addition has been observed under certain conditions (Miyawaki, Suzuki, & Morikawa, 2004).
Complex Formation with Metals
The reactions of 1,2,3-thiadiazole derivatives with metal elements like Chromium and Tungsten have been explored. These reactions lead to the formation of stable complexes, indicating potential applications in materials science or inorganic chemistry (Bätzel & Boese, 1981).
Biological Activities
Some 1,3,4-thiadiazole derivatives have been synthesized, showing biological activities as plant growth regulators. This suggests the potential use of this compound and its derivatives in agricultural applications (Xin-jian, Xian-sheng, & Sheng, 2006).
Mechanism of Action
Target of Action
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their broad spectrum of biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
One study mentions that a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
Thiazole derivatives are known to have a broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by modulating signaling pathways that control cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, affecting their activity. It may inhibit enzyme function by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects are often noted, where a specific dosage level is required to achieve the desired therapeutic outcome without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis of macromolecules, and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus may enhance its ability to modulate gene expression, while its presence in the cytoplasm may affect metabolic processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria could influence cellular energy production, while presence in the endoplasmic reticulum may affect protein synthesis and folding. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-phenylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380275 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58756-26-6 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)










![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)


